molecular formula C17H17Cl2NO3 B3476124 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B3476124
M. Wt: 354.2 g/mol
InChI Key: NVJCKRHJFYPDAL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structural features, such as the presence of chloro, methoxy, and methyl groups, contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylaniline and 4-chloro-2-methylphenol.

    Formation of Intermediate: The first step involves the reaction of 4-chloro-2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of a base like triethylamine to form an intermediate chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling of reagents and intermediates to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the chloro groups.

    Oxidation: Products with oxidized methoxy or methyl groups.

    Reduction: Products with reduced methoxy or methyl groups.

    Hydrolysis: Products with broken acetamide linkage, leading to the formation of corresponding amines and acids.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, analgesic, or antimicrobial properties.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Employed in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may facilitate binding to active sites, while the acetamide linkage can interact with hydrogen bond donors or acceptors in the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(4-chloro-2-methoxyphenoxy)acetamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chlorophenoxy)acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups in specific positions on the aromatic rings distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-10-7-14(16(22-3)8-13(10)19)20-17(21)9-23-15-5-4-12(18)6-11(15)2/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJCKRHJFYPDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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